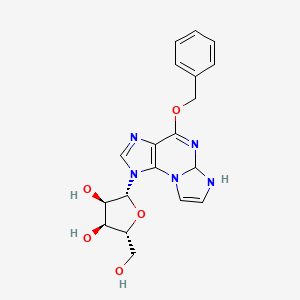

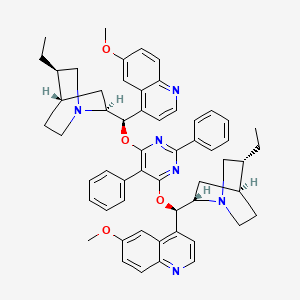

O6-Benzyl-N2,3-etheno Guanosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"O6-Benzyl-N2,3-etheno Guanosine" is a derivative of guanosine, a nucleoside that forms part of DNA and RNA, known for its involvement in various biological processes and potential therapeutic applications. The compound has been studied for its chemical properties, synthesis methods, and interactions, offering insights into its application in medicinal chemistry, particularly in enhancing the antitumor action of certain drugs and in the study of DNA repair mechanisms.

Synthesis Analysis

The synthesis of "O6-Benzyl-N2,3-etheno Guanosine" and related derivatives involves several key steps, including alkylation and acetylation. Studies report the synthesis of O6-(alkyl/aralkyl)guanosines and 2'-deoxyguanosine analogs, highlighting the importance of benzyl and 4-halobenzyl as O6-substituents for significant activity. The synthesis process also explores the effects of acetylation, particularly at the N2 position, on the compound's solubility and potential incorporation into DNA (Mounetou et al., 1997).

Molecular Structure Analysis

The molecular structure of "O6-Benzyl-N2,3-etheno Guanosine" derivatives has been characterized through various analytical techniques, including fluorescence, UV, and NMR data. These studies reveal the stability of the glycosyl bond in the compound and its derivatives, providing a basis for further investigation into their biological activities and interactions with DNA (Kuśmierek et al., 1989).

Chemical Reactions and Properties

The chemical reactivity of "O6-Benzyl-N2,3-etheno Guanosine" involves its interaction with chloroethylnitrosoureas, demonstrating its potential to enhance the cytotoxic effect of these compounds against tumor cells. This interaction is mediated by the compound's ability to inhibit repairs performed by O6-alkylguanine-DNA-alkyltransferase, an enzyme involved in DNA repair (Mounetou et al., 1997).

Physical Properties Analysis

Research into the physical properties of "O6-Benzyl-N2,3-etheno Guanosine" derivatives, such as solubility and stability under various conditions, is crucial for understanding their pharmacokinetic behavior and potential therapeutic applications. These studies inform the development of more soluble and stable compounds for in vivo trials (Mounetou et al., 1997).

Chemical Properties Analysis

The chemical properties of "O6-Benzyl-N2,3-etheno Guanosine" include its interactions with DNA and potential to serve as a substrate for DNA repair proteins. This aspect is significant for its application in cancer therapy, where resistance to chemotherapy can be mediated by the DNA repair mechanism involving O6-methylguanine-DNA methyltransferase (Koyama et al., 2017).

科学的研究の応用

Nucleobase Protection in RNA Synthesis

An innovative protection concept for guanosine phosphoramidites, such as O6-Benzyl-N2,3-etheno Guanosine, has been developed for RNA solid-phase synthesis. This concept is advantageous for the synthesis of 2'-modified guanosine building blocks, providing a more efficient synthetic route compared to traditional methods. The new phosphoramidites are compatible with standard RNA synthesis and deprotection processes, offering high-quality tailored RNAs for applications in RNA biophysics, biochemistry, and biology (Jud & Micura, 2017).

Probing Hydrogen Bonding and Ion-Carbonyl Interactions

Solid-state 17O NMR spectroscopy has been used to study the 17O NMR tensors for the keto carbonyl oxygen (O6) of guanine in guanosine derivatives. This method has provided insights into hydrogen-bonded G-ribbons and G-quartets, revealing the sensitivity of the 17O chemical shift tensor and quadrupole coupling tensor to hydrogen bonding and ion-carbonyl interactions. These findings establish a basis for using solid-state 17O NMR as a probe in the study of ion binding in G-quadruplex DNA and ion channel proteins (Kwan, Mo, & Wu, 2007).

Interaction with DNA Repair Enzymes

Research has demonstrated the interaction of O6-Benzyl-N2,3-etheno Guanosine derivatives with O6-alkylguanine-DNA alkyltransferase (alkyltransferase), a DNA repair enzyme that provides resistance to some cancer chemotherapeutic agents. Folate ester derivatives of these compounds have been synthesized and tested for their ability to inactivate human alkyltransferase, showing potential as a new class of alkyltransferase inactivators for enhancing therapy with alkylating agents (Javanmard et al., 2007).

特性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18-20,25-27H,8-9H2/t12-,14-,15-,18-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGBIKGUXWWXOT-AHQNTMFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O6-Benzyl-N2,3-etheno Guanosine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)